molecular formula C18H16O3 B2588554 7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one CAS No. 449179-37-7

7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one

Cat. No.: B2588554
CAS No.: 449179-37-7
M. Wt: 280.323
InChI Key: GTYTXYQEKZVNMO-UHFFFAOYSA-N
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Description

7-Ethoxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known as coumarin-chalcone hybrids, which are recognized as privileged scaffolds for developing new pharmacological agents . Researchers are particularly interested in these hybrid structures due to their high effectiveness and potential for improved pharmacokinetic features . Current scientific literature indicates that closely related coumarin-chalcone hybrids demonstrate promising potential as central nervous system (CNS) agents. Preclinical studies on similar structures have shown notable skeletal muscle relaxant and antianxiety activities . The strategic incorporation of a phenyl group at the 3-position, as in this compound, is a common structural modification aimed at enhancing interactions with biological targets. The computational properties of such target compounds often show similarity to established drugs like diazepam, suggesting a potential research focus on GABAergic pathways . This product is intended for research purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

7-ethoxy-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-20-14-9-10-15-12(2)17(13-7-5-4-6-8-13)18(19)21-16(15)11-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYTXYQEKZVNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. The compound can be synthesized through methods such as Pechmann condensation, which allows for the introduction of various substituents that modify its biological activity. The characterization of synthesized compounds is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm their structure and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of coumarin derivatives, including this compound. For instance, a series of chromanones were synthesized and tested against various human cancer cell lines, demonstrating significant cytotoxic effects. One study reported that modifications to the chromanone structure enhanced its activity against breast cancer cells (MDA-MB-231) and neuroblastoma cells (SK-N-MC) with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Research has also indicated that coumarin derivatives exhibit antimicrobial properties. The presence of an ethoxy group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, potentially offering protective effects against various diseases linked to oxidative damage .

Applications in Medicine

The medicinal applications of this compound extend beyond anticancer properties:

Drug Development

Due to its promising biological activities, this compound is being explored for development into new therapeutic agents. Its structural modifications can lead to improved pharmacological profiles, making it a candidate for further drug development efforts targeting cancer and infectious diseases.

Fluorescent Probes

The unique fluorescence characteristics of coumarin derivatives make them suitable for use as fluorescent probes in biochemical assays and imaging techniques. This application is particularly relevant in cellular biology where tracking cellular processes is crucial .

Case Studies and Research Findings

StudyFindings
Kumar et al. (2021)Synthesized novel derivatives showing significant cytotoxicity against cancer cell lines; demonstrated structure–activity relationships .
Anjan Kumar et al. (2022)Investigated the synthesis and characterization of 4-hydroxycoumarin derivatives; highlighted their potential as anticancer agents .
MDPI Research (2024)Reported on the synthesis of related coumarin derivatives with promising biological activities; emphasized the importance of structural modifications .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Ethoxy (7-OEt) and methoxy (7-OMe) substituents improve lipophilicity compared to hydroxy (7-OH) analogs, which may enhance bioavailability .
  • Steric Effects : The 3-phenyl group in the target compound may hinder interactions at certain enzyme active sites compared to smaller substituents like methyl or hydrogen .

Physical and Chemical Properties

  • Melting Points : Methylsulfonyl-substituted coumarins exhibit higher melting points (e.g., 187°C for compound 3 in ) due to strong intermolecular interactions, whereas ethoxy/methoxy derivatives typically have lower melting points (e.g., 105°C for compound 2 in ).
  • Solubility: Ethoxy and trifluoromethyl groups increase lipid solubility, favoring absorption in biological systems compared to polar hydroxy or amino analogs .

Biological Activity

7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of natural products known for their pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C17H16O3\text{C}_17\text{H}_16\text{O}_3

Structural Features

  • Ethoxy Group : Enhances solubility and bioavailability.
  • Methyl Group : Potentially increases lipophilicity.
  • Phenyl Ring : Contributes to the compound's interaction with biological targets.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals, thereby contributing to cellular defense mechanisms against oxidative stress. The antioxidant capacity is quantitatively assessed through various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)Reference
DPPH12.5
ABTS15.0

Anti-inflammatory Activity

Research indicates that this compound can inhibit key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Target EnzymeInhibition (%)Concentration (µM)Reference
COX-14520
COX-26020

Anticancer Activity

Several studies have reported the anticancer potential of this compound against various cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability.

Concentration (µM)Cell Viability (%)Reference
1075
2050

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. Modifications at specific positions on the chromenone structure can enhance potency and selectivity against biological targets.

Key Findings

  • Hydroxyl Substitutions : Increase antioxidant and anti-inflammatory activities.
  • Halogen Substitutions : Enhance anticancer activity through improved binding affinity to target proteins.

Q & A

Q. What are the common synthetic routes for 7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed condensation reactions , such as the Pechmann condensation or modified protocols. For example:

  • FeCl₃-mediated one-pot synthesis : A mixture of substituted phenols and β-ketoesters in tetrahydrofuran (THF) with FeCl₃ as a Lewis acid catalyst achieves cyclization under mild conditions .
  • Base-catalyzed methods : Sodium hydroxide and hydrogen peroxide in ethanol can facilitate oxidative cyclization, though yields may vary depending on substituent reactivity .

Q. Key factors affecting yield :

  • Catalyst choice : FeCl₃ enhances electrophilic aromatic substitution, while H₂O₂ promotes oxidation.
  • Solvent polarity : THF improves solubility of intermediates compared to ethanol.
  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive substituents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for analogous chromenones (e.g., monoclinic P2₁/c space group, β = 106.06° for a fluorophenyl derivative) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂; aromatic protons δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.1 for C₁₈H₁₆O₃).

Q. How do substituents (e.g., ethoxy, phenyl) influence the compound’s physicochemical properties?

Substituents modulate lipophilicity and electronic effects :

  • Ethoxy group (C7) : Enhances solubility in polar aprotic solvents (logP ~2.8) and stabilizes the chromenone core via resonance.
  • Phenyl group (C3) : Increases π-π stacking potential, affecting crystallinity and fluorescence properties .
  • Methyl group (C4) : Steric hindrance reduces rotational freedom, impacting binding interactions in biological assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity of derivatives?

  • DFT calculations : Predict thermodynamic stability of intermediates (e.g., transition states in FeCl₃-catalyzed cyclization) .
  • Molecular docking : Screens derivatives for binding to targets like cyclooxygenase-2 (COX-2) or kinases. For example, trifluoromethyl analogs show enhanced hydrophobic interactions in docking studies .
  • QSAR models : Correlate substituent electronegativity with antimicrobial activity (e.g., ED₅₀ values for halogenated derivatives) .

Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC for ambiguous protons (e.g., overlapping aromatic signals) .
  • Twinned crystal analysis : Use SHELXL for refining datasets with pseudo-merohedral twinning, common in chromenones due to planar stacking .
  • Dynamic NMR : Resolve conformational exchange broadening in flexible substituents (e.g., ethoxy rotation) .

Q. What strategies improve the biological relevance of derivatives in preclinical studies?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Targeted delivery : Conjugate with PEG or nanoparticles to enhance bioavailability, as demonstrated for coumarin-based anticancer agents .
  • Synergistic combinations : Screen with adjuvants (e.g., β-lactams) to overcome microbial resistance, leveraging chromenone’s efflux pump inhibition .

Q. How do structural modifications at C3 and C7 positions affect photophysical properties?

  • C3 substitution : Electron-donating groups (e.g., -OCH₃) redshift fluorescence emission (λem ~450 nm vs. 420 nm for unsubstituted analogs) .
  • C7 ethoxy vs. hydroxyl : Ethoxy reduces quantum yield (Φ ~0.15) compared to hydroxy derivatives (Φ ~0.35) due to reduced intramolecular charge transfer .

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